![molecular formula C22H26N2O4 B5128348 ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)
ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and has been found to have promising effects on cancer cells, making it a potential target for cancer treatment.
Mechanism of Action
CX-5461 inhibits RNA polymerase I by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of rRNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been found to induce DNA damage, which triggers the activation of the p53 pathway, leading to the inhibition of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
CX-5461 has been found to have several biochemical and physiological effects. Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis, which affects the protein synthesis machinery in cancer cells. CX-5461 has also been found to induce DNA damage, leading to the activation of the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis. These effects make CX-5461 a promising target for cancer treatment.
Advantages and Limitations for Lab Experiments
CX-5461 has several advantages for lab experiments. This compound has been extensively studied and has been found to be effective against a wide range of cancer cell lines. CX-5461 has also been shown to be selective for cancer cells, which reduces the potential for off-target effects. However, CX-5461 has some limitations for lab experiments. This compound is complex and requires a multi-step synthesis process, which can be time-consuming and costly. CX-5461 also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CX-5461. One potential direction is the development of more efficient synthesis methods to reduce the cost and time required to produce this compound. Another direction is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. The development of CX-5461 analogs with improved solubility and bioavailability is also an area of interest. Finally, the study of the mechanism of action of CX-5461 and its effects on cancer cells can provide insights into the development of new cancer treatments.
Synthesis Methods
CX-5461 is a complex compound that requires a multi-step synthesis process. The synthesis of CX-5461 involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with ethyl chloroacetate, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce CX-5461 in high yields and purity.
Scientific Research Applications
CX-5461 has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis and subsequently the inhibition of cancer cell growth. CX-5461 has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
properties
IUPAC Name |
ethyl 1-[2-[3-(cyclopropanecarbonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-28-22(27)16-9-11-23(12-10-16)20(25)14-24-13-18(21(26)15-7-8-15)17-5-3-4-6-19(17)24/h3-6,13,15-16H,2,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUOKRVPXKPQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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